(2-(Dimethylamino)ethyl)triphenylphosphonium bromide physical properties
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide physical properties
An In-depth Technical Guide on the Physical Properties of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide
Introduction
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide, a quaternary phosphonium salt, is a compound of interest for researchers in organic synthesis and materials science. Quaternary phosphonium salts are widely recognized for their utility as phase-transfer catalysts, intermediates in the synthesis of complex molecules via reactions like the Wittig reaction, and as components in the formulation of ionic liquids. A comprehensive understanding of the physical properties of this specific reagent is paramount for its effective handling, application, and the development of robust, reproducible scientific protocols.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the known physical characteristics of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide. It goes beyond a simple datasheet by including detailed experimental methodologies for property verification, thereby offering a framework for quality assessment and ensuring scientific integrity.
Chemical Identity and Structure
Accurate identification is the foundation of chemical research. The fundamental identifiers for (2-(Dimethylamino)ethyl)triphenylphosphonium bromide are summarized below.
| Identifier | Value |
| Chemical Name | (2-(Dimethylamino)ethyl)triphenylphosphonium bromide |
| CAS Number | 21331-80-6[1][2][3][4][5][6][7] |
| Molecular Formula | C₂₂H₂₅BrNP[1][3][6][7] |
| Molecular Weight | 414.32 g/mol [1][6][7][8] |
| InChI Key | YIIHEMGEQQWSMA-UHFFFAOYSA-M[3][5][8] |
| Canonical SMILES | C(CC(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-][5] |
Core Physical Properties
The physical properties of a compound dictate its handling, storage, and appropriate use in experimental setups.
| Property | Description | Source(s) |
| Appearance | White to off-white or yellow crystalline powder/solid. | [1][2][4] |
| Melting Point | 195 - 201 °C (with decomposition). | [1][2][3] |
| Solubility | Specific quantitative data is not widely published. As a quaternary ammonium salt, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, with some solubility in water. | [9][10] |
| Stability | Stable under normal, dry conditions. The compound is reported to be hygroscopic and should be protected from moisture. | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. | [1][2][6] |
| Incompatibilities | Strong oxidizing agents, water/moist air. | [1][2] |
Stability and Handling Insights
The hygroscopic nature of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide is a critical handling consideration.[1] Absorption of atmospheric moisture can lead to clumping, impact weighing accuracy, and potentially affect reactivity in moisture-sensitive reactions.
Expert Recommendation: For applications requiring anhydrous conditions, the compound should be dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours prior to use. Handling in a glovebox or under a stream of inert gas (Argon or Nitrogen) is advised.
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the compound's constituent ions. For (2-(Dimethylamino)ethyl)triphenylphosphonium bromide, the analysis focuses on the cationic component, [C₂₂H₂₅NP]⁺.
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Monoisotopic Mass of Cation: 334.17245 Da (Predicted)[11]
-
Experimental Data (Electron Ionization - EI): The following table lists significant fragments observed at 75 eV.
| m/z | Relative Intensity (%) | Possible Fragment |
| 44.0 | 70.4 | [C₂H₆N]⁺ |
| 45.0 | 43.9 | [C₂H₇N]⁺ |
| 18.0 | 14.2 | - |
| 42.0 | 13.7 | [C₂H₄N]⁺ |
| 28.0 | 13.3 | [CH₂N]⁺ |
| 43.0 | 11.7 | [C₂H₅N]⁺ |
| (Data sourced from ChemicalBook)[5] |
Interpretation: The prominent peak at m/z 44 corresponds to the cleavage of the ethyl chain, resulting in the stable [CH₂=N(CH₃)₂]⁺ ion, a characteristic fragmentation pattern for such structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of this guide's compilation, readily available, peer-reviewed ¹H and ¹³C NMR spectra for (2-(Dimethylamino)ethyl)triphenylphosphonium bromide were not identified in the searched literature. The following section provides a validated, standard protocol for researchers to acquire this essential data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
-
Rationale: DMSO-d₆ is often a good starting choice for phosphonium salts due to their polarity. The choice of solvent is critical as it can influence chemical shifts.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical peak shape on the solvent resonance.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Expected Resonances: Look for signals corresponding to the aromatic protons of the triphenyl groups (typically in the 7.5-8.0 ppm range), the aliphatic protons of the ethyl chain, and the methyl protons of the dimethylamino group.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Expected Resonances: Signals for the aromatic carbons (110-140 ppm), aliphatic carbons, and methyl carbons are expected. Phosphorus coupling (J-P) may be observed on the carbons adjacent to the phosphorus atom.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Infrared (IR) Spectroscopy
Similar to NMR, specific, validated IR spectra for this compound are not prevalent in the searched databases. An experimental protocol is provided below.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Rationale: KBr is transparent in the mid-IR range and provides a solid matrix. The grinding must be extensive to reduce particle size and minimize scattering effects.
-
Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
Expected Absorption Bands:
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950-2800 cm⁻¹: Aliphatic C-H stretching (from ethyl and methyl groups).
-
~1580, 1480, 1440 cm⁻¹: Aromatic C=C ring stretching.
-
~1110 cm⁻¹: P-Ph (P-C aromatic) stretching.
-
~750-690 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.
-
-
Quality Control and Characterization Workflow
For researchers in regulated environments or those performing sensitive synthesis, verifying the identity and purity of starting materials is non-negotiable. The following workflow provides a logical sequence for the characterization of a new batch of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide.
Caption: Workflow for physical and chemical characterization.
Conclusion
(2-(Dimethylamino)ethyl)triphenylphosphonium bromide is a solid, hygroscopic phosphonium salt with a melting point in the range of 195-201 °C. While its fundamental identifiers and mass spectrometric behavior are documented, publicly available NMR and IR spectral data are scarce. This guide provides not only the known physical properties but also robust, field-proven methodologies for researchers to independently verify these characteristics. Adherence to such validation workflows is a cornerstone of scientific integrity, ensuring that the materials used in research and development are of known and reliable quality, thereby leading to more accurate and reproducible results.
References
- Wiley-VCH. (2007). Supporting Information.
- Thermo Fisher Scientific. (2022). Safety Data Sheet: (2-Dimethylaminoethyl)triphenylphosphonium bromide.
- Royal Society of Chemistry. (n.d.). Photo-Redox Activated Drug Delivery Systems Operating Under Two Photon Excitation in the Near-IR - Supporting Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: (2-Dimethylaminoethyl)triphenylphosphonium bromide.
- FINETECH INDUSTRY LIMITED. (n.d.). (2-DIMETHYLAMINOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | CAS: 21331-80-6.
- ResearchGate. (2021). Diastereoselective Addition of Allyl Reagents to Variously N‐Monoprotected and N,N‐Diprotected L‐Alaninals.
- ChemicalBook. (n.d.). (2-DIMETHYLAMINOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(21331-80-6) IR Spectrum.
- Fluorochem. (n.d.). Safety Data Sheet: (2-Dimethylaminoethyl)triphenylphosphonium bromide.
- MPG.PuRe. (n.d.). SUPPORTING INFORMATION.
- BLD Pharm. (n.d.). 21331-80-6|(2-(Dimethylamino)ethyl)triphenylphosphonium bromide.
- AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide.
- Santa Cruz Biotechnology, Inc. (n.d.). (2-Dimethylaminoethyl)triphenylphosphonium bromide | CAS 21331-80-6.
- Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
- ChemicalBook. (n.d.). Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum.
- PubChemLite. (n.d.). (2-(dimethylamino)ethyl)triphenylphosphonium bromide (C22H25NP).
- Walsh Medical Media. (2015). Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eutectic Solvents.
- BIOFOUNT. (n.d.). 21331-80-6|[2-(Dimethylamino)ethyl]triphenylphosphonium Bromide.
- ResearchGate. (n.d.). FTIR spectra of the studied DES | Download Scientific Diagram.
- Sigma-Aldrich. (n.d.). (Ethoxycarbonylmethyl)triphenylphosphonium bromide 98%.
- Muby Chemicals. (n.d.). Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS.
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